HyNic PEG2 BCN
Description
Structure
2D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-19(2)30-31-24-10-9-20(17-29-24)25(32)27-11-13-34-15-16-35-14-12-28-26(33)36-18-23-21-7-5-3-4-6-8-22(21)23/h9-10,17,21-23H,5-8,11-16,18H2,1-2H3,(H,27,32)(H,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZIJQCMBXWWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Hynic Peg2 Bcn
Synthetic Routes to HyNic PEG2 BCN Precursors
The synthesis of the complete this compound linker is not typically a single linear process but rather a convergent synthesis involving the preparation of its key precursors, which are then coupled together. The primary precursors are a reactive HyNic derivative and a BCN-functionalized PEG linker.
6-Hydrazinonicotinamide (HyNic) Precursor Synthesis: The HyNic moiety is generally synthesized from a nicotinic acid starting material. A common route involves using 6-chloronicotinic acid, where the chlorine atom is a good leaving group for nucleophilic substitution by hydrazine (B178648). The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during this step to prevent side reactions. Following the introduction of the hydrazine group, the ester can be hydrolyzed back to a carboxylic acid. This acid can then be activated for coupling to the PEG linker's terminal amine. Alternatively, bifunctional coupling agents based on HyNic are prepared to facilitate labeling of biomolecules. researchgate.netnih.gov
Bicyclo[6.1.0]nonyne (BCN) PEG Precursor Synthesis: The BCN moiety is a strained cyclooctyne (B158145) that is synthesized in a few straightforward steps, commonly starting from cyclooctene (B146475) or 1,5-cyclooctadiene. nih.gov A typical synthesis produces a mixture of two diastereomers, exo-BCN and endo-BCN. nih.govacs.org The BCN core, often functionalized with a hydroxyl or carboxylic acid group, can then be coupled to a PEG spacer. For this compound, a precursor such as amino-PEG2-BCN or carboxy-PEG2-BCN would be synthesized. For example, BCN-carboxylic acid can be activated and reacted with a commercially available amino-PEG2-amine (where one amine is protected, e.g., with a Boc group) to form a stable amide bond. After deprotection, the resulting BCN-PEG2-amine is ready for coupling with the activated HyNic precursor.
The final step is the amide bond formation between the activated carboxylic acid of the HyNic precursor and the terminal amine of the BCN-PEG2-amine precursor (or vice-versa) to yield the final this compound product.
Strategies for Terminal Functionalization and Derivatization
This compound is a heterobifunctional linker designed for conjugation. One end, the HyNic group, reacts with carbonyls (aldehydes and ketones), while the BCN group reacts with azides. conju-probe.comaxispharm.com However, the core structure can be further derivatized to alter the reactive ends, creating a versatile toolkit for bioconjugation. This is typically achieved by synthesizing variations of the linker where either the HyNic or BCN moiety is replaced by another functional group. The following sections describe strategies for creating derivatives that react with common functional groups found in biomolecules.
Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for bioconjugation. thermofisher.com To make BCN-containing linkers reactive towards these amines, they are frequently functionalized with an activated ester, most commonly an N-hydroxysuccinimide (NHS) ester. medchemexpress.comcreative-biolabs.com
The synthesis involves reacting a BCN-PEG-carboxylic acid precursor with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide to form the BCN-PEG-NHS ester. windows.net These esters react efficiently with primary amines between pH 7 and 9 to form a stable amide bond, releasing NHS as a byproduct. thermofisher.comwindows.net Another amine-reactive functionality is the p-nitrophenyl (PNP) carbonate, which reacts with amines to form a stable carbamate (B1207046) linkage and offers advantages such as lower rates of off-target hydrolysis compared to NHS esters. lumiprobe.commedchemexpress.com
| Amine-Reactive Group | Target Functional Group | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Most common method; reacts efficiently at pH 7-9. thermofisher.comcreative-biolabs.com |
| p-Nitrophenyl (PNP) Carbonate | Primary Amine (-NH₂) | Carbamate | Forms highly stable bond; less prone to hydrolysis than NHS esters. lumiprobe.com |
The thiol (sulfhydryl) group of cysteine residues is another key target for site-specific protein modification due to its relatively low abundance and unique nucleophilicity. mdpi.com The most common thiol-reactive functionality used in linker design is the maleimide (B117702) group.
Linkers such as BCN-PEG-Maleimide are synthesized to enable conjugation to cysteine residues. axispharm.comaxispharm.com The maleimide group reacts specifically with thiols via a Michael addition reaction, typically in the pH range of 6.5 to 7.5, to form a stable thioether bond. researchgate.net This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. broadpharm.com
| Thiol-Reactive Group | Target Functional Group | Reaction Type | Resulting Linkage |
| Maleimide | Thiol (-SH) | Michael Addition | Thioether |
Both maleimides and acrylates are α,β-unsaturated carbonyl compounds that can react with nucleophiles via a Michael addition mechanism. researchgate.netcmu.edu
Maleimide Functionality: The maleimide group is highly effective for thiol-specific conjugation. Its reactivity is due to the electron-withdrawing nature of its two carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack by a thiolate anion. researchgate.net However, the resulting thiosuccinimide linkage can sometimes undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols. nih.goviris-biotech.de Research has focused on creating more stable linkages, for instance, through hydrolysis of the thiosuccinimide ring to an irreversible ring-opened structure. iris-biotech.de
Acrylate Functionality: Acrylate groups can also be incorporated into linkers like BCN-PEG-acrylate. Similar to maleimides, acrylates react with thiols via Michael addition. While generally less reactive than maleimides, they can offer an alternative conjugation chemistry where the specific reactivity or stability profile of the maleimide is not desired.
Considerations for Stereoisomeric Purity (endo/exo) in BCN Synthesis and Application
The synthesis of the bicyclo[6.1.0]nonyne ring system from cyclooctene-based precursors invariably leads to the formation of two stable, separable diastereomers: endo-BCN and exo-BCN. nih.govacs.org The standard synthesis yields these isomers in a ratio of approximately 3:5 (endo to exo). nih.gov The distinction lies in the orientation of the cyclopropane (B1198618) ring relative to the larger eight-membered ring.
While both isomers are reactive in copper-free click chemistry, their stereochemistry can influence reaction kinetics. lumiprobe.com Studies comparing the two isomers in SPAAC reactions with azides and in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines have shown slight differences in reactivity. The endo isomer is often reported to be slightly more reactive than the exo isomer. nih.govrsc.org This difference is attributed to subtle variations in ring strain and the frontier molecular orbital (FMO) energies of the isomers. nih.gov
For most bioconjugation applications, the reactivity difference between the two isomers is minimal, and a mixture may be used. However, for applications requiring precise control over kinetics or where the stereochemistry of the final conjugate might influence its biological function or properties (e.g., fluorescence quenching), using a stereoisomerically pure form of BCN may be advantageous. nih.govacs.org The achiral nature of the BCN core is also a key advantage over other cyclooctynes like DIFO or DIBO, as its reaction with an azide (B81097) yields a single regioisomer, simplifying product characterization. acs.org
Table of Reaction Rate Constants (k₂) for BCN Isomers
| Reactant | BCN Isomer | Rate Constant (k₂) M⁻¹s⁻¹ | Reaction Type |
|---|---|---|---|
| Benzyl (B1604629) Azide | exo-BCN | 0.19 | SPAAC |
| Benzyl Azide | endo-BCN | 0.29 | SPAAC |
Data sourced from a study conducted in a CD₃CN/D₂O (1:2) mixture. nih.gov
Mechanistic Investigations and Reaction Kinetics of Hynic Peg2 Bcn Mediated Bioconjugations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms with BCN
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments. acs.org The reaction involves a [3+2] dipolar cycloaddition between a strained alkyne, such as BCN, and an azide (B81097), yielding a stable triazole linkage. nih.govwikipedia.org The driving force for this reaction is the significant ring strain inherent in the cyclooctyne (B158145) ring of the BCN molecule, which is estimated to be around 18 kcal/mol. nih.gov This strain is released during the concerted cycloaddition, lowering the activation energy of the reaction sufficiently for it to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govnih.gov The symmetrical nature of BCN is also advantageous as it results in the formation of a single regioisomer upon cycloaddition, which is crucial for applications requiring homogeneous products. nih.govnih.gov
A defining feature of the SPAAC reaction involving BCN is its ability to proceed without the copper catalysts typically required for conventional azide-alkyne "click chemistry". broadpharm.com The toxicity associated with copper catalysts limits their application in living systems, making catalyst-free SPAAC an invaluable tool for in vivo studies. nih.gov The reactivity of BCN stems from the geometric deformation of its internal alkyne bond, which is bent from the ideal 180° angle. bldpharm.com This distortion lowers the energy of the transition state for the cycloaddition with an azide, thereby accelerating the reaction. nih.gov The reaction is highly specific and bioorthogonal, as neither the BCN nor the azide moiety reacts appreciably with other functional groups found in biological systems, with the notable exception of thiols under certain conditions. acs.orgbroadpharm.com It has been shown that BCN can exhibit some cross-reactivity with free thiols (e.g., from cysteine residues), though this side reaction is generally much slower than the reaction with azides and can be suppressed by the addition of reducing agents like β-mercaptoethanol. acs.orgnih.gov
The efficiency and rate of the SPAAC reaction with BCN are influenced by both steric and electronic properties of the azide reaction partner.
Steric Effects: BCN is considered a sterically non-demanding cyclooctyne compared to derivatives like dibenzocyclooctyne (DBCO). researchgate.netnih.gov Consequently, the reaction rate of BCN is less sensitive to the steric bulk of the azide. Studies comparing primary, secondary, and tertiary azides have shown that while all react efficiently with BCN, more sterically hindered cyclooctynes like ADIBO exhibit a dramatic decrease in reactivity with tertiary azides. researchgate.net For instance, the reaction rate of DBCO with tertiary azides can be approximately 19-fold slower than with primary azides, whereas the less bulky BCN shows only a twofold decrease in rate. nih.gov This differential reactivity can be exploited for sequential orthogonal labeling strategies. nih.gov
Electronic Effects: The electronic nature of the azide also modulates the reaction kinetics. While SPAAC reactions with benzoannulated cyclooctynes like DBCO are faster with electron-rich alkyl azides, the trend is reversed for BCN. nih.govnih.gov BCN reacts more rapidly with electron-deficient aromatic azides. nih.govru.nl This phenomenon is attributed to a shift in the reaction mechanism. DFT calculations suggest that BCN can react with phenyl azides via an inverse-electron demand mechanism. nih.gov The introduction of electron-withdrawing groups on an aryl azide leads to a significant acceleration in its reaction with BCN. For example, a pyridinium-derived azide was found to react with BCN almost 30 times faster than benzyl (B1604629) azide. nih.gov
| Cyclooctyne | Azide Type | Relative Reactivity Trend | Reference |
|---|---|---|---|
| BCN | Primary vs. Tertiary | Small decrease in rate with tertiary azides (~2-fold) | nih.gov |
| DBCO | Primary vs. Tertiary | Significant decrease in rate with tertiary azides (~19-fold) | nih.gov |
| BCN | Alkyl vs. Aromatic (Electron-Deficient) | Aromatic (electron-deficient) azides react faster | nih.govnih.gov |
| DBCO | Alkyl vs. Aromatic | Alkyl azides react faster | nih.gov |
HyNic-Aldehyde Hydrazone Formation Kinetics and Equilibrium
The HyNic moiety reacts with aldehydes to form a stable hydrazone bond. This ligation is characterized by favorable kinetics and equilibrium under specific conditions, making it a robust method for bioconjugation. The reaction is pH-dependent, with optimal rates typically observed in mildly acidic conditions (pH 4.0-5.5). nih.govnih.gov The formation of the hydrazone is a reversible process, and the position of the equilibrium is influenced by the structure of the reactants and the pH of the solution. nih.govljmu.ac.uk
The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the hydrazine (B178648) on the aldehyde carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone. uni-muenchen.de At low pH, the dehydration step is fast, but the hydrazine becomes protonated, reducing its nucleophilicity. Above pH 6, the dehydration step becomes rate-limiting. uni-muenchen.de Aromatic aldehydes, due to the extended conjugation in the resulting hydrazone, generally lead to more stable products and an equilibrium that strongly favors hydrazone formation. ljmu.ac.uk The equilibrium constant (Keq) for hydrazone linkages is typically in the range of 10⁴–10⁶ M⁻¹. nih.gov For the reaction between a 6-hydrazinopyridyl group (like HyNic) and benzaldehyde, the second-order rate constant (k₁) can be significantly enhanced by the presence of an aniline (B41778) catalyst, reaching values as high as 8.2 ± 1.0 M⁻¹s⁻¹. nih.gov
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Pathways
BCN also participates in another powerful bioorthogonal reaction: the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This reaction involves the [3+2] cycloaddition of the strained alkyne in BCN with a nitrone dipole to form a stable N-alkylated isoxazoline (B3343090) product. nih.govwikipedia.org SPANC reactions are often significantly faster than the corresponding SPAAC reactions. nih.gov
The reactivity of nitrones can be finely tuned through stereoelectronic modifications, allowing for optimization of reaction rates with different alkyne partners. researchgate.netnih.gov Cyclic nitrones are often preferred for biological applications due to their enhanced stability against hydrolysis compared to their acyclic counterparts. researchgate.netresearchgate.net The reaction kinetics for SPANC are impressive, with second-order rate constants reported to be as high as 60 M⁻¹s⁻¹. nih.gov For BCN specifically, the reaction with a model nitrone was found to be significantly faster than with benzyl azide, with measured rate constants of 1.66 M⁻¹s⁻¹ for endo-BCN and 1.32 M⁻¹s⁻¹ for exo-BCN. nih.gov This rapid, catalyst-free reaction provides an alternative and often faster pathway for labeling when compared to SPAAC. nih.gov
Comparative Reaction Kinetics of BCN with Other Bioorthogonal Handles (e.g., TCO, DBCO)
The choice of a bioorthogonal reactant is often dictated by its reaction kinetics. BCN provides a favorable balance of high reactivity, small size, and increased hydrophilicity compared to other cyclooctynes. bldpharm.comnih.gov
In SPAAC reactions, DBCO generally exhibits faster kinetics with alkyl azides than BCN. researchgate.netacs.org However, as noted previously, BCN reacts faster with electron-poor aromatic azides. nih.gov
In inverse-electron-demand Diels-Alder (iEDDA) reactions, often cited as the fastest class of bioorthogonal reactions, trans-cyclooctene (B1233481) (TCO) derivatives react with tetrazines at near diffusion-limited rates (k₂ > 10³ M⁻¹s⁻¹). wikipedia.orgbio-itworld.com BCN can also act as a dienophile in iEDDA reactions with tetrazines, exhibiting rapid kinetics with second-order rate constants in the range of 10²–10³ M⁻¹s⁻¹, forming a stable aromatic conjugate. nih.gov This reactivity makes BCN a versatile handle that can participate in multiple types of fast bioorthogonal ligations.
| Reaction Type | Handle 1 | Handle 2 | Approximate k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| SPAAC | endo-BCN | Benzyl Azide | 0.14 - 0.29 | nih.gov |
| SPAAC | DBCO | Alkyl Azide | 0.34 | researchgate.net |
| SPANC | endo-BCN | Nitrone 7 | 1.66 | nih.gov |
| iEDDA | TCO | Tetrazine | ~2000 - 10⁶ | wikipedia.orgnih.gov |
| iEDDA | BCN | Tetrazine | 10² - 10³ | nih.gov |
Thermodynamic Activation Parameters in HyNic PEG2 BCN Reactions
Understanding the thermodynamic activation parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—provides fundamental insight into reaction barriers and mechanisms. For the strain-promoted oxidation-controlled ortho-quinone (SPOCQ) cycloaddition, a reaction mechanistically related to other cycloadditions involving BCN, thermodynamic parameters have been determined experimentally.
In a study comparing the reaction of an ortho-quinone with BCN and a more strained 7-membered alkyne (THS), the reaction with BCN was associated with a ΔH‡ of 2.25 kcal/mol, a ΔS‡ of -36.3 cal/K·mol, and a ΔG‡ of 13.1 kcal/mol (at 25°C). The small enthalpy of activation indicates that only a minimal amount of energy is required to reach the transition state, a direct consequence of the ring strain in BCN. The negative entropy of activation is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state. These parameters underscore the favorable energetics of cycloaddition reactions involving the strained BCN core.
| Parameter | Value | Reference |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 2.25 kcal/mol | wur.nl |
| ΔS‡ (Entropy of Activation) | -36.3 cal/K·mol | wur.nl |
| ΔG‡ (Gibbs Free Energy of Activation at 25°C) | 13.1 kcal/mol | wur.nl |
Advanced Bioconjugation and Chemoselective Ligation Methodologies Utilizing Hynic Peg2 Bcn
Orthogonal Bioconjugation Strategies Employing HyNic and BCN Reactivities
The distinct chemical reactivities of the HyNic and BCN groups within the HyNic PEG2 BCN linker are the foundation of its utility in orthogonal bioconjugation. Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. nih.gov This principle is critical for the stepwise or simultaneous attachment of different molecules to a central scaffold.
The HyNic moiety's utility stems from its reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is particularly effective in the pH range of 5-7 and can be catalyzed by aniline (B41778), leading to high yields at low biomolecule concentrations. The BCN group's reactivity is based on strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that forms a stable triazole ring with an azide-containing molecule without the need for a cytotoxic copper catalyst. conju-probe.comsynaffix.com BCN can also react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast reaction kinetics. cam.ac.uk
The orthogonality of these two reactions is paramount. The HyNic-carbonyl ligation is unaffected by the presence of azides or tetrazines, and conversely, the BCN cycloaddition does not cross-react with aldehydes or ketones. This allows for a two-step ligation strategy where, for example, a biomolecule functionalized with an aldehyde can first be reacted with the HyNic end of the linker. The resulting conjugate, now bearing a reactive BCN group, can then be introduced to a second molecule functionalized with an azide (B81097) or tetrazine. This stepwise approach provides precise control over the construction of complex biomolecular architectures. nih.gov
| Feature | HyNic Ligation | BCN Ligation (SPAAC) | BCN Ligation (iEDDA) |
| Reactive Partner | Aldehyde or Ketone | Azide | Tetrazine |
| Reaction Product | Hydrazone | Triazole | Dihydropyridazine |
| Catalyst | Aniline (optional) | None (Copper-free) | None |
| Typical pH | 5.0 - 7.0 | 4.0 - 8.5 | 4.0 - 8.5 |
| Reaction Time | 1 - 4 hours | 1 - 12 hours | < 1 hour |
Site-Specific Protein and Peptide Labeling Methodologies
This compound provides a powerful tool for the site-specific labeling of proteins and peptides, which is crucial for preserving their biological function. h1.co Site-specificity can be achieved by introducing a unique reactive handle—either a carbonyl group for HyNic ligation or an azide/tetrazine for BCN ligation—at a specific location on the protein or peptide.
One common method for introducing a reactive aldehyde group for HyNic ligation is the periodate (B1199274) oxidation of an N-terminal serine or threonine residue. This mild oxidation converts the 1,2-amino alcohol to a glyoxylyl group, which is a reactive aldehyde. Alternatively, genetic code expansion techniques can be used to incorporate unnatural amino acids containing ketone or aldehyde functionalities at specific sites within a protein's sequence. Once the aldehyde or ketone is in place, it can be specifically targeted by the HyNic moiety of the linker.
For BCN-mediated labeling, an azide or tetrazine group can be introduced into the protein or peptide. Azides can be incorporated by modifying lysine (B10760008) or cysteine residues, or through the use of unnatural amino acids like azidohomoalanine, which can be incorporated metabolically in place of methionine. Once the azide-functionalized protein is prepared, it can be specifically labeled with this compound that has already been conjugated to another molecule via its HyNic group. This allows for the precise attachment of payloads such as fluorescent dyes, imaging agents, or therapeutic molecules. nih.govresearchgate.net
The dual nature of this compound also allows for the creation of peptide-peptide or protein-protein conjugates. For instance, one peptide can be functionalized with an aldehyde and a second with an azide, and the this compound linker can be used to connect them in a controlled manner. zenodo.org
| Labeling Strategy | Target Residue/Group | Modification | Resulting Reactive Group |
| For HyNic Ligation | N-terminal Serine/Threonine | Sodium Periodate Oxidation | Aldehyde |
| Unnatural Amino Acid | Genetic Incorporation | Ketone or Aldehyde | |
| For BCN Ligation | Lysine | NHS-ester-azide | Azide |
| Cysteine | Maleimide-azide | Azide | |
| Methionine Analogue | Metabolic Labeling (Azidohomoalanine) | Azide |
Nucleic Acid Modification and Functionalization Approaches
The ability to modify nucleic acids at specific sites is essential for applications in diagnostics, therapeutics, and nanotechnology. mdpi.com this compound can be employed to functionalize oligonucleotides and larger nucleic acid structures.
For nucleic acid modification, a common approach is to incorporate a reactive group during solid-phase synthesis. nih.gov For example, a phosphoramidite (B1245037) containing a protected aldehyde can be used to introduce a carbonyl group at a specific position within a synthetic DNA or RNA strand. This aldehyde can then be deprotected and reacted with the HyNic end of the linker. Similarly, azide-modified phosphoramidites can be used to incorporate an azide at the 5' or 3' end, or at an internal position, of an oligonucleotide. This azide is then available for reaction with the BCN group of the linker.
This dual reactivity is particularly useful for creating nucleic acid conjugates. For instance, a DNA aptamer could be functionalized with an aldehyde and a therapeutic peptide with an azide. This compound can then be used to link the two, creating a targeted drug delivery system. The PEG2 spacer in this context helps to ensure that the two biomolecules can fold and function independently without steric hindrance.
Glycan Engineering and Glycoprotein Modification Strategies
Glycans play critical roles in cellular recognition, signaling, and immune responses. The ability to modify glycans and glycoproteins with high specificity is a key goal in chemical biology. nih.gov this compound offers a powerful platform for these applications.
One established method for introducing a reactive handle onto glycans is through metabolic oligosaccharide engineering (MOE). nih.gov In this approach, cells are fed unnatural sugar precursors that contain a bioorthogonal reactive group, such as an azide. These azido-sugars are metabolized and incorporated into the cell's glycan structures. The resulting azide-decorated glycoproteins on the cell surface or in isolated form can then be specifically labeled with a molecule conjugated to the BCN end of the this compound linker.
Alternatively, the aldehyde functionality for HyNic ligation can be generated on glycans through mild periodate oxidation of sialic acid residues, which are often found at the termini of glycan chains. This creates an aldehyde on the terminal sugar that can be specifically targeted by the HyNic group. This approach has been widely used for the site-specific labeling of antibodies and other glycoproteins. The orthogonality of the HyNic and BCN reactions allows for the subsequent attachment of a second molecule via the BCN group, enabling the creation of dual-functionalized glycoproteins. researchgate.net
Development of Multi-Functionalized Biomolecular Constructs
The true power of this compound lies in its ability to facilitate the construction of multi-functional biomolecular constructs. nih.gov The orthogonal nature of its two reactive ends allows for the precise assembly of three or more components.
For example, a central scaffold molecule could be functionalized with both an aldehyde and an azide. The HyNic end of the linker could be used to attach a targeting ligand, and the BCN end could be used to attach a therapeutic agent. This would result in a targeted drug delivery vehicle where the targeting and therapeutic moieties are precisely positioned relative to each other.
Another application is in the development of sophisticated diagnostic tools. A protein could be labeled with an imaging agent via HyNic chemistry, and then a second molecule, such as a small molecule that binds to a specific metabolite, could be attached via BCN chemistry. This would create a probe that can both localize to a specific cellular environment and report on the presence of a target metabolite. The possibilities for creating novel, multi-component systems for research, diagnostics, and therapeutics are vast, and are enabled by the precision and control offered by linkers such as this compound. nih.gov
| Component 1 | Component 2 | Linker | Resulting Construct | Potential Application |
| Aldehyde-Protein | Azide-Peptide | This compound | Protein-Peptide Conjugate | Proximity-based assays |
| Aldehyde-DNA | Azide-Fluorophore | This compound | Labeled DNA Probe | Fluorescence in situ hybridization (FISH) |
| Aldehyde-Antibody | Azide-Drug | This compound | Antibody-Drug Conjugate (ADC) | Targeted Cancer Therapy |
| Azide-Glycoprotein | Aldehyde-Biotin | This compound | Biotinylated Glycoprotein | Affinity purification |
Research Applications in Molecular Systems and Materials Science Excluding Clinical Aspects
Design and Synthesis of Advanced Molecular Probes for Biological Research
HyNic PEG2 BCN serves as a critical heterobifunctional linker in the modular construction of advanced molecular probes for fundamental biological research. axispharm.com Its utility lies in its ability to connect distinct molecular entities with high specificity. For instance, a biomolecule of interest (e.g., a protein or oligonucleotide) can first be modified with an aldehyde- or ketone-bearing group. Subsequently, this modified biomolecule can be reacted with the HyNic end of the this compound linker. axispharm.com
The remaining BCN functionality on the probe is then available for rapid and specific conjugation to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag that has been functionalized with an azide (B81097) group. This bioorthogonal "click chemistry" step proceeds efficiently under mild, aqueous conditions, preserving the integrity of sensitive biological structures. conju-probe.com This strategy allows researchers to create custom probes for tracking biomolecules within their native cellular environments, providing insights into cellular processes without the need for copper catalysts, which can be toxic to cells. conju-probe.comaxispharm.com The stability of the resulting triazole linkage from the SPAAC reaction ensures that the reporter molecule remains firmly attached to the biomolecule of interest during complex experimental procedures.
Table 1: Functional Groups in this compound for Molecular Probe Synthesis
| Functional Group | Reactive Partner | Resulting Bond | Key Feature |
| HyNic (Hydrazinonicotinamide) | Aldehydes, Ketones | Hydrazone | Forms stable bond under mild conditions. axispharm.com |
| BCN (Bicyclo[6.1.0]nonyne) | Azides | Triazole | Copper-free, bioorthogonal click reaction. conju-probe.comaxispharm.com |
| PEG2 (Diethylene Glycol) | N/A | N/A | Increases hydrophilicity and provides spacing. axispharm.combroadpharm.com |
Functionalization of Nanoparticles and Biomaterials for Research Applications
In materials science research, the surface functionalization of nanoparticles and biomaterials is essential for tailoring their properties for specific applications. icn2.cat this compound provides a mechanism for attaching biomolecules to the surfaces of these materials, thereby enhancing their biocompatibility or introducing specific functionalities for research purposes. icn2.catmdpi.com
Role in Antibody-Drug Conjugate (ADC) Linker Design and Synthesis Strategies
This compound is an exemplary component in the design of linkers for antibody-drug conjugates (ADCs) at the research and development stage. axispharm.com ADCs are designed to deliver potent cytotoxic agents specifically to target cells, and the linker connecting the antibody to the payload is a critical determinant of the ADC's performance. biochempeg.comnih.gov
The dual reactivity of this compound allows for a modular approach to ADC synthesis. The HyNic group can be conjugated to an antibody that has been specifically modified to present an aldehyde group (e.g., through oxidation of carbohydrate residues). axispharm.com Separately, a cytotoxic payload can be functionalized with an azide group. The two components—the antibody-linker intermediate and the azide-payload—are then joined using the copper-free SPAAC reaction with the BCN group. medchemexpress.com This site-specific conjugation strategy offers greater control over the drug-to-antibody ratio (DAR) and results in more homogeneous ADC populations compared to random conjugation methods. acs.org The inclusion of the PEG spacer can improve the solubility and stability of the ADC and potentially reduce aggregation. biochempeg.com
Table 2: Modular Synthesis of ADCs Using this compound
| Step | Component 1 | Component 2 | Reaction | Purpose |
| 1 | Aldehyde-modified Antibody | This compound | Hydrazone Formation | Attach linker to the antibody. axispharm.com |
| 2 | Antibody-HyNic-PEG2-BCN | Azide-modified Payload | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Attach cytotoxic payload to the linker. medchemexpress.com |
Application in Proteolysis-Targeting Chimera (PROTAC) Linker Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's degradation. nih.govnih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. broadpharm.com The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.gov
This compound can be incorporated into PROTAC linker synthesis. Its heterobifunctional nature allows for the sequential and directional connection of the two different ligands. For example, a warhead ligand (targeting the protein of interest) functionalized with an aldehyde can be reacted with the HyNic moiety. axispharm.com The E3 ligase ligand, prepared with an azide handle, can then be attached via the BCN group using SPAAC click chemistry. medchemexpress.com The PEG2 component of the linker enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to the often hydrophobic nature of the two ligands. broadpharm.comprecisepeg.com The defined length and composition of the PEG linker are critical parameters that must be optimized to achieve the correct spatial orientation between the target protein and the E3 ligase for efficient ubiquitination. nih.govnih.gov
Integration into Multiplexed Imaging and Detection Systems for Research
Multiplexed imaging techniques enable the simultaneous visualization of multiple targets within a single biological sample. Bioorthogonal chemistry is a cornerstone of these advanced systems, allowing for the specific labeling of different biomolecules without cross-reactivity. conju-probe.com
The this compound linker can be used to develop components for such systems. Its orthogonal reactivity allows for a two-stage labeling process. A set of different biomolecules in a sample can be tagged with aldehyde groups, while another set is tagged with azide groups. The aldehyde-tagged molecules can be specifically targeted with a HyNic-PEG2-BCN-fluorophore probe. Subsequently, the azide-tagged molecules can be labeled with a different BCN-containing reagent linked to a spectrally distinct fluorophore. This approach, leveraging different bioorthogonal reaction pairs, contributes to the expansion of the multiplexing toolbox, allowing researchers to study complex biological networks and spatial relationships between different cellular components with high fidelity. conju-probe.com
Analytical Characterization and Structural Elucidation Techniques for Hynic Peg2 Bcn Conjugates
Chromatographic Separation Techniques (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating and analyzing HyNic PEG2 BCN conjugates. HPLC allows for the separation of the conjugate from unreacted starting materials (such as the unconjugated biomolecule and excess linker) and potential byproducts based on differences in their physical and chemical properties, such as hydrophobicity, size, or charge cellmosaic.comcellmosaic.com.
Reverse-phase HPLC (RP-HPLC) is commonly used to analyze proteins, peptides, oligonucleotides, and their conjugates, separating components based on hydrophobicity cellmosaic.comcellmosaic.com. Changes in retention time compared to the unconjugated biomolecule can indicate successful modification cellmosaic.com. For protein conjugates, C4 or C18 columns are often employed depending on the size and hydrophobicity of the protein and the attached molecule cellmosaic.comcellmosaic.com. Size-exclusion chromatography (SEC-HPLC) is useful for determining the approximate molecular weight of conjugates and assessing aggregation cellmosaic.com. Hydrophobic interaction chromatography (HIC) can also be used for analyzing protein conjugates based on hydrophobicity, often employed to assess drug loading in antibody-drug conjugates (ADCs) cellmosaic.com. Ion exchange chromatography (IEX-HPLC) separates molecules based on charge and can be a mild and selective method for analyzing peptides, proteins, oligonucleotides, and their conjugates cellmosaic.com.
HPLC analysis has been used to monitor the efficiency of click chemistry reactions involving BCN nih.govgoogleapis.com. For instance, RP-HPLC analysis can indicate incomplete reactions googleapis.com. In the context of HyNic-conjugated peptides, HPLC is used for characterization alongside techniques like TLC and LC-MS researchgate.net.
Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the identity of this compound conjugates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are widely applied cellmosaic.complos.orgnih.gov.
LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and characterization of individual components in a complex reaction mixture cellmosaic.com. This is particularly useful for analyzing conjugates of various biomolecules, including peptides, proteins, and nucleotides nih.govcellmosaic.com. LC-MS/MS (tandem mass spectrometry) provides fragmentation data that can help confirm the structure of the conjugate and identify the sites of modification plos.org. LC-MS has been used to characterize the products of click reactions, including those involving modified nucleotides nih.gov. It has also provided insights into the binding of technetium to HYNIC-conjugated peptides researchgate.net.
MALDI-TOF MS is another common technique for analyzing biomolecules and their conjugates, offering high sensitivity with limited sample quantities cellmosaic.complos.org. It is applicable to a wide range of molecules, including peptides, proteins, and oligonucleotides cellmosaic.com. MALDI-TOF MS can be used to obtain peptide mass fingerprints (PMFs) and identify protein candidates plos.org. It has been used to characterize modified single-stranded oligonucleotides nih.gov. MALDI-TOF/TOF MS can provide structural characterization of peptides nih.gov.
MS analysis can confirm the formation of desired conjugates and provide information on potential side products nih.gov. For example, MS can reveal oxidation of a hydrazine (B178648) group in HYNIC conjugates researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules, including their connectivity and three-dimensional conformation nih.govnih.gov. NMR is a valuable technique for confirming the structure of this compound conjugates, especially for smaller molecules or labeled biomolecules where signals can be assigned.
While comprehensive NMR assignments of complex conjugates can be challenging due to potential isomer mixtures nih.gov, NMR can confirm the formation of the desired conjugate nih.gov. NMR spectroscopy is also used for conformational analysis of peptides and proteins in solution nih.govnih.govnih.gov. Specific NMR techniques like Saturation Transfer Difference (STD) NMR and Transfer Nuclear Overhauser Effect Spectroscopy (TRNOESY) can provide insights into the binding interface and bound conformation of ligands nih.gov. Although directly applied to this compound conjugates in the provided context is limited, NMR is a standard technique for structural confirmation in organic and bioconjugate chemistry. NMR spectroscopy has been used to characterize polymer coatings on quantum dots and extract estimates of ligand density researchgate.net.
Spectrophotometric and Fluorometric Assay Development for Conjugation Monitoring
Spectrophotometric and fluorometric assays can be developed to monitor the progress and efficiency of the conjugation reaction. These methods often rely on the inherent properties of the molecules involved or the introduction of chromophores or fluorophores.
For reactions involving tetrazines and dienophiles like BCN, fluorogenic probes can be used nih.govnih.govresearchgate.net. Tetrazine moieties can act as fluorescence quenchers, and the click reaction with a dienophile results in a "turn-on" fluorescence signal nih.govresearchgate.net. This allows for real-time monitoring of the conjugation reaction nih.govresearchgate.net. UV-Vis spectroscopy can also be used to monitor reaction kinetics by following changes in absorbance researchgate.net. For example, the reaction rate between an isonitrile and a tetrazine was determined by following the increase in pyrazole (B372694) product absorbance at 430 nm using UV-Vis spectroscopy researchgate.net.
While the HyNic group itself doesn't typically lend itself to direct spectrophotometric monitoring in the same way as fluorogenic click reactions, conjugation involving a chromophore- or fluorophore-labeled molecule via the HyNic or BCN moiety can be monitored using these techniques. Assays like the Pierce BCA protein assay can be used to estimate the number of proteins conjugated to nanoparticles researchgate.net.
Advanced Spectroscopic Techniques for Conformational Analysis of Conjugates
Advanced spectroscopic techniques can provide detailed information about the conformation and dynamics of this compound conjugates, particularly when conjugated to biomolecules. Understanding the conformation is important as it can influence the conjugate's biological activity and properties.
Techniques such as Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of conjugated proteins or peptides. Vibrational Circular Dichroism (VCD) spectroscopy, combined with computational methods, has been used for conformational analysis of peptides nih.gov. NMR spectroscopy, as mentioned earlier, is also a key technique for conformational analysis in solution nih.govnih.govnih.gov.
While the search results did not provide specific examples of advanced spectroscopic techniques applied directly to this compound conjugates for conformational analysis, these methods are routinely used in the broader field of bioconjugate characterization to understand how the conjugation affects the structure of the biomolecule. Studies on protein conformation using NMR highlight its utility in this area nih.gov.
Theoretical and Computational Studies of Hynic Peg2 Bcn Reactivity and Design
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, such as density functional theory (DFT), are powerful tools for investigating the electronic structure, reaction mechanisms, and energy profiles of chemical transformations. For a molecule like HyNic PEG2 BCN, these calculations could be applied to study the reactivity of its functional groups. For instance, calculations could explore the reaction pathway and transition state of the hydrazone formation between the HyNic group and an aldehyde or ketone. Similarly, DFT could be used to study the SPAAC reaction between the BCN alkyne and an azide (B81097), determining the activation energy and reaction rate. While specific calculations for this compound were not found, such studies on related click chemistry reactions and functional groups are common in computational chemistry literature. These calculations can help predict the feasibility and efficiency of the conjugation reactions under different conditions and provide insights into potential side reactions.
Rational Design Principles for Optimized Linker Architectures
Computational studies contribute significantly to the rational design of linker molecules. By using quantum chemistry and molecular dynamics, researchers can evaluate how modifications to the linker structure, such as the length and composition of the PEG chain or variations in the reactive groups, affect the desired properties. For this compound, computational modeling could help optimize the PEG linker length to achieve a balance between solubility, flexibility, and minimizing unwanted interactions. metabolomicsworkbench.org While direct studies on optimizing this compound were not found, the principles of using computational methods to inform linker design for bioconjugation, aiming for improved reaction efficiency, conjugate stability, and favorable pharmacokinetic properties, are well-established.
Predictive Modeling of Reactivity and Selectivity in Complex Biological Milieux
Predictive modeling integrates computational methods with experimental data to forecast the behavior of molecules in complex environments like biological systems. For this compound, this could involve using computational models to predict its reactivity and selectivity towards target molecules in the presence of various endogenous species. Factors such as pH, temperature, and the presence of competing nucleophiles or electrophiles in a biological milieu can significantly influence reaction outcomes. Although specific predictive modeling studies for this compound in biological systems were not identified in the search, computational approaches, often combined with experimental validation, are increasingly used to predict the performance of bioconjugation strategies in vitro and in vivo. This can aid in selecting appropriate reaction conditions and designing linkers that exhibit high specificity and efficiency in complex biological settings.
Future Directions and Emerging Research Avenues for Hynic Peg2 Bcn Chemistry
Development of Next-Generation Bioorthogonal Reaction Partners
The efficiency and specificity of bioconjugation reactions are heavily reliant on the properties of the bioorthogonal reaction partners. For HyNic PEG2 BCN, which utilizes hydrazone formation with aldehydes and SPAAC with azides, future research avenues include the development of aldehyde and azide (B81097) derivatives with enhanced reactivity, stability, or modified reaction kinetics under physiological conditions. Research into alternative strained alkynes or azide-containing molecules that offer improved reaction rates or reduced side reactions could further enhance the utility of the BCN moiety researchgate.net. Similarly, exploring novel functional groups that react selectively with the HyNic group under even milder conditions could expand the range of biomolecules that can be efficiently conjugated. The development of genetically encoded non-canonical amino acids presenting aldehydes or azides directly within proteins is also an area of active research that could pair well with this compound chemistry for site-specific protein modification researchgate.net.
Strategies for Enhanced Biocompatibility and In Vivo Applicability
While the PEG spacer in this compound contributes to improved solubility and reduced immunogenicity, further strategies are needed to enhance its biocompatibility and performance in vivo medchemexpress.comaxispharm.com. This includes investigating PEG linkers of different lengths or architectures to optimize pharmacokinetic properties, such as circulation half-life and tissue distribution. Research may also focus on incorporating cleavable linkers within or adjacent to the PEG spacer to enable controlled release of conjugated payloads in specific biological environments, such as within tumor cells medchemexpress.com. Strategies to minimize non-specific interactions and uptake by healthy tissues are crucial for improving the therapeutic index of conjugates designed for targeted drug delivery cpcscientific.com. Exploring alternative hydrophilic linkers or modifying the BCN and HyNic moieties to reduce potential off-target reactivity in vivo are also important areas of investigation axispharm.com.
Expansion into Novel Material Science Applications
The click chemistry capabilities of this compound make it a promising candidate for a variety of material science applications beyond traditional bioconjugation. Future research could explore its use in the functionalization of surfaces, nanoparticles, and hydrogels for applications such as biosensors, diagnostics, and tissue engineering axispharm.com. The ability to precisely attach biomolecules or other functional moieties to materials using orthogonal click reactions could lead to the development of novel smart materials with tailored properties. For instance, incorporating this compound into polymeric scaffolds could allow for the subsequent immobilization of growth factors or cell-targeting ligands via click chemistry, influencing cell behavior and tissue regeneration. The BCN group's reactivity could also be exploited in the synthesis of advanced polymeric architectures through click polymerization strategies .
Q & A
Q. What are the primary applications of HyNic PEG2 BCN in bioconjugation studies?
this compound is a heterobifunctional linker enabling site-specific conjugation between hydrazine (HyNic) and bicyclo[6.1.0]nonyne (BCN) groups. It is widely used in:
- Protein labeling : Conjugation of fluorescent dyes or affinity tags via HyNic-aldehyde/ketone reactions .
- Drug delivery systems : Linking payloads (e.g., antibodies, nanoparticles) through strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN .
- Biomaterial engineering : Facilitating modular assembly of hydrogels or polymer networks .
Q. How should researchers design a conjugation experiment using this compound for protein labeling?
- Step 1 : Optimize molar ratios (typically 1.5–2.5-fold excess of this compound to target protein) to minimize aggregation .
- Step 2 : Adjust pH to 6.5–7.5 for efficient hydrazone bond formation between HyNic and aldehyde/ketone groups .
- Step 3 : Use analytical techniques (e.g., SDS-PAGE, MALDI-TOF) to validate conjugation efficiency .
- Note : Include controls (unmodified protein, free linker) to confirm specificity .
Q. What analytical techniques validate successful conjugation using this compound?
Advanced Research Questions
Q. How can researchers resolve discrepancies in conjugation efficiency when using this compound under varying pH conditions?
- Root cause analysis : HyNic reactivity is pH-dependent; low pH (<6) may protonate the hydrazine group, reducing reaction kinetics .
- Methodological fix :
- Perform kinetic studies at pH 6.0–8.0 to identify optimal conditions .
- Use buffer systems (e.g., PBS, HEPES) with consistent ionic strength to avoid confounding variables .
Q. What strategies ensure the stability of this compound in aqueous solutions during long-term storage?
- Lyophilization : Store the linker in lyophilized form at -20°C to prevent hydrolysis of the BCN group .
- Solvent selection : Reconstitute in anhydrous DMSO or acetonitrile to minimize water-mediated degradation .
- Stability testing : Monitor linker integrity over time using NMR (disappearance of BCN peaks at δ 5.5–6.0 ppm indicates degradation) .
Q. How can non-specific binding be addressed when using this compound in cellular assays?
- Blocking agents : Pre-treat cells with 1% BSA or 5% fetal bovine serum (FBS) to saturate non-specific binding sites .
- Wash optimization : Include 0.1% Tween-20 in PBS during wash steps to reduce hydrophobic interactions .
- Control experiments : Use a scrambled or non-reactive linker (e.g., PEG2-amine) to quantify background signal .
Q. How to optimize reaction stoichiometry for this compound-mediated crosslinking in complex biological systems?
- Titration approach : Test molar ratios of 1:1 to 1:5 (target:linker) and analyze crosslinking efficiency via size-exclusion chromatography (SEC) .
- Kinetic modeling : Use pseudo-first-order rate equations to determine the optimal excess of this compound required for >90% conversion .
- Case study : In antibody-drug conjugate (ADC) synthesis, a 1:3 molar ratio achieved 85% conjugation yield without aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
